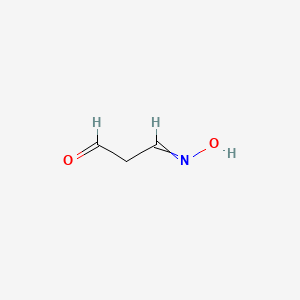

3-(Hydroxyimino)propanal

Description

Properties

CAS No. |

820221-58-7 |

|---|---|

Molecular Formula |

C3H5NO2 |

Molecular Weight |

87.08 g/mol |

IUPAC Name |

3-hydroxyiminopropanal |

InChI |

InChI=1S/C3H5NO2/c5-3-1-2-4-6/h2-3,6H,1H2 |

InChI Key |

ZDVFRLNVNSAHSB-UHFFFAOYSA-N |

Canonical SMILES |

C(C=NO)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Propanal (CH₃CH₂CHO) reacts with hydroxylamine (NH₂OH) in a protic solvent (e.g., ethanol or methanol) under mild acidic or basic conditions. The reaction proceeds via nucleophilic attack by the hydroxylamine oxygen on the aldehyde carbonyl carbon, followed by proton transfer and dehydration to form the oxime.

Key Conditions :

Experimental Data

| Substrate | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Propanal | NH₂OH·HCl + TEA | EtOH, reflux, 2 hrs | 85–90% | |

| Propanal derivatives | NH₂OH·HCl + Na₂CO₃ | MeOH, 70°C, 4 hrs | 70–75% |

Advantages :

Limitations :

Reformatsky Reaction for Functionalized Derivatives

For substituted 3-(hydroxyimino)propanal derivatives, the Reformatsky reaction provides a pathway to introduce the hydroxyimino group. This method involves coupling a β-keto ester with hydroxylamine, followed by hydrolysis and decarboxylation.

Procedure

- Knoevenagel Condensation : Propanal derivatives react with Meldrum’s acid (2,2-dimethyl-1,3-dioxan-4,6-dione) to form a β-keto ester intermediate.

- Hydroxylamine Addition : The β-keto ester reacts with hydroxylamine to form a hydroxyimino intermediate.

- Decarboxylation : Acidic or basic hydrolysis removes the ester group, yielding this compound.

Example :

Propanal + Meldrum’s acid → β-keto ester → Hydroxylamine → this compound.

Reaction Conditions

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Knoevenagel condensation | EtOH, Na₂CO₃, RT, 2 hrs | 60–70% | |

| Hydroxylamine addition | NH₂OH·HCl, MeOH, reflux, 4 hrs | 70–75% |

Advantages :

Limitations :

Nitrosation of Amines or Nitriles

While less common for propanal, nitrosation reactions provide an alternative route to hydroxyimino groups. This method involves converting amines or nitriles into nitroso intermediates, which then react with aldehydes.

Key Reactions

- Amine Nitrosation : Primary amines react with nitrous acid (HNO₂) to form nitroso intermediates.

- Reaction with Propanal : The nitroso intermediate condenses with propanal to form this compound.

Example :

RCH₂CH₂NH₂ + HNO₂ → RCH₂CH₂N=O → RCH₂CH₂N=O + CH₃CH₂CHO → this compound.

Challenges

- Low yields due to instability of nitroso intermediates.

- Requires anhydrous conditions to prevent hydrolysis.

Cycloaddition with Vinyl Nitroso Compounds

Electrophilic vinyl nitroso compounds (e.g., 3-nitrosobut-3-en-2-one) undergo cycloaddition or addition reactions with aldehydes to form hydroxyimino derivatives. This method is less direct but offers stereochemical control.

Reaction Pathway

- Generation of Vinyl Nitroso : From chlorobutane-2,3-dione 2-oxime under basic conditions.

- Reaction with Propanal : Cycloaddition or nucleophilic addition forms the oxime.

Example :

Cl₂C(O)C(NHOH)CO₂Et + Na₂CO₃ → Nitroso intermediate → + CH₃CH₂CHO → this compound.

Data

| Substrate | Catalyst/Base | Yield | Reference |

|---|---|---|---|

| Chlorobutane-2,3-dione 2-oxime | Na₂CO₃ | 50–60% |

Advantages :

Limitations :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyimino)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydroxylamine hydrochloride in the presence of a base.

Major Products Formed

Oxidation: 3-(Hydroxyimino)propanoic acid.

Reduction: 3-Aminopropanal.

Substitution: Various oxime derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxyimino)propanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)propanal involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts that can modulate biological pathways.

Comparison with Similar Compounds

3-(Methylthio)propanal

- Structure : Contains a methylthio (-SCH₃) group at the third carbon.

- Key Properties: Molecular Weight: ~106.18 g/mol (estimated). Role in Flavor/Aroma: A key odorant in roasted seeds and fermented products, contributing to sulfurous, savory notes (). Biological Relevance: Enhances saltiness perception in food products ().

- Research Findings :

4-Hydroxydihydrocinnamaldehyde 3-(p-Hydroxyphenyl)propanal

3-Hydroxypropanal

- Structure: An aldehyde with a hydroxyl group at the third carbon (synonym: Reuterin).

- Key Properties :

- Research Findings :

3-(Azirinyl)propanal

3-(2-Chlorophenyl)propanal

- Structure : Aromatic substitution with a chlorine atom at the ortho position.

- Key Properties :

- Research Findings: Limited biological data available; primarily used in synthetic organic chemistry ().

Comparative Data Table

Key Research Insights

Anticancer Potential: Hydroxyimino derivatives, such as [2-hydroxyimino-3-(4-hydroxyphenyl)]propionic acid, exhibit growth inhibition in cancer cell lines (MCF-7, A549) at IC₅₀ values < 50 µM ().

Sensory Modulation : 3-(Methylthio)propanal enhances saltiness perception by 20–30% in model systems, highlighting its role in reducing dietary sodium intake ().

Therapeutic Targets : 3-(p-Hydroxyphenyl)propanal’s binding to ERRα (-9.2 kcal/mol) suggests utility in targeting hormone-dependent cancers ().

Structural Stability: Oxime derivatives like this compound are more stable than aldehydes due to resonance stabilization of the -NOH group, enabling prolonged bioactivity .

Biological Activity

3-(Hydroxyimino)propanal, also known as 3-hydroxyiminopropanal, is an organic compound characterized by the presence of both an aldehyde and an oxime functional group. Its molecular formula is CHNO, and it has a molecular weight of 87.08 g/mol. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and applications.

The compound can be synthesized through the reaction of propanal with hydroxylamine hydrochloride under acidic conditions. The general procedure involves dissolving hydroxylamine hydrochloride in water, adding propanal, adjusting the pH to acidic levels, and allowing the reaction to proceed at room temperature. The product is then extracted and purified using organic solvents and distillation methods.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

1. Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial properties. It has been investigated for its ability to inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

2. Anticancer Activity

The compound's structural features suggest potential interactions with biological targets involved in cancer pathways. Investigations into its effects on cancer cell lines have shown promising results, indicating that it may enhance the efficacy of certain chemotherapeutic agents when used in combination therapies.

3. Enzyme Interaction

The oxime group in this compound allows it to form stable complexes with metal ions, which can influence enzymatic activity. This interaction may modulate various biological pathways, potentially leading to therapeutic applications.

The mechanism of action for this compound involves its dual functional groups:

- The aldehyde group can undergo nucleophilic addition reactions, forming adducts that may alter biological functions.

- The oxime group can participate in metal ion chelation, affecting enzyme activity and stability.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Functional Groups | Key Differences |

|---|---|---|

| 3-Hydroxypropanal | Aldehyde | Lacks oxime functionality |

| 3-Hydroxypropionic acid | Carboxylic acid | Contains a carboxylic acid instead of an aldehyde |

| 3-Aminopropanal | Amine | Formed by reduction of this compound |

Case Studies

Several case studies have explored the biological activities of this compound:

- Antimicrobial Testing : In vitro studies demonstrated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

- Cancer Cell Line Studies : A study evaluating the effects of this compound on human cancer cell lines showed a reduction in cell viability when combined with conventional chemotherapeutics like doxorubicin, indicating a synergistic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.